

Technical Support Center: Matrix Effects in ICP-MS Analysis of Lanthanum-138

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum-138*

Cat. No.: *B101452*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) analysis of **Lanthanum-138**.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating common issues related to matrix effects in the ICP-MS analysis of **Lanthanum-138**.

Observed Problem	Potential Cause (Matrix Effect)	Recommended Action
Signal Suppression or Enhancement	High concentrations of easily ionizable elements (e.g., Na, K, Ca) in the sample matrix can alter plasma characteristics, leading to inaccurate analyte quantification. [1]	1. Sample Dilution: Dilute the sample to reduce the total dissolved solids concentration. 2. Matrix Matching: Prepare calibration standards in a matrix that closely resembles the sample matrix. 3. Internal Standardization: Add an internal standard element with similar ionization properties to Lanthanum to all samples, standards, and blanks. 4. Method of Standard Additions: Spike the sample with known concentrations of a Lanthanum standard to create a calibration curve within the sample matrix.
Poor Reproducibility (High %RSD)	Inconsistent sample introduction due to high viscosity or salt deposition on the nebulizer and cones.	1. Optimize Sample Introduction System: Check for blockages in the nebulizer and clean the cones. Consider using a more robust sample introduction system for high matrix samples. 2. Use an Argon Humidifier: This can help prevent the deposition of salts on the sample introduction components when analyzing high-salt samples. [2]
Isobaric Interferences	Overlap of isotopes from other elements with Lanthanum-138. For example, ^{138}Ba and ^{138}Ce are naturally occurring	1. Select an Alternative Isotope: If possible, monitor a different isotope of Lanthanum that is free from interference. 2. Use High-Resolution ICP-

isotopes that can interfere with ^{138}La .

MS (HR-ICP-MS): This can resolve the isobaric overlap between Lanthanum-138 and interfering isotopes. 3.

Mathematical Correction: Apply correction equations based on the known isotopic abundances and measured intensities of the interfering elements.

Polyatomic Interferences

Formation of molecular ions in the plasma that have the same mass-to-charge ratio as Lanthanum-138. A common example is the formation of LaOH^{2+} from the Lanthanum matrix itself.[3]

1. Collision/Reaction Cell Technology (CCT/CRC): Use a collision or reaction gas (e.g., helium, ammonia) to break apart or react with the polyatomic interfering species.

2. Optimize Plasma Conditions: Adjusting parameters like RF power and nebulizer gas flow can minimize the formation of polyatomic ions.

Signal Drift

Gradual change in signal intensity over the course of an analytical run, often due to the buildup of matrix components on the interface cones.

1. Regularly Clean Cones: Implement a routine cleaning schedule for the sampler and skimmer cones. 2. Use a Rinse Solution: Employ a rinse solution that effectively removes the sample matrix between analyses.

Frequently Asked Questions (FAQs)

1. What are matrix effects in the context of ICP-MS analysis of **Lanthanum-138**?

Matrix effects are interferences caused by the components of a sample, other than the analyte of interest (**Lanthanum-138**), that can alter the analyte signal. These effects can lead to either signal suppression (a lower than expected reading) or enhancement (a higher than expected reading), resulting in inaccurate quantification.[\[1\]](#)

2. What are the most common sources of matrix effects when analyzing biological samples for **Lanthanum-138**?

In biological matrices such as serum or plasma, the most common sources of matrix effects are high concentrations of salts (e.g., NaCl, KCl) and organic molecules. These components can affect the plasma's ionization efficiency and cause signal suppression.[\[4\]](#)

3. How can I minimize matrix effects during sample preparation?

Proper sample preparation is crucial for minimizing matrix effects. Techniques include:

- Digestion: Using strong acids to break down the organic matrix and reduce its complexity.
- Dilution: Reducing the concentration of matrix components by diluting the sample.
- Matrix Removal: Employing techniques like solid-phase extraction to separate Lanthanum from the interfering matrix components.

4. When should I use an internal standard for **Lanthanum-138** analysis?

An internal standard is recommended when you expect variability in your sample matrix or instrument performance. An ideal internal standard for Lanthanum would be an element with a similar mass and ionization potential that is not present in the original sample. Elements like Terbium (Tb) or Holmium (Ho) are often considered for rare earth element analysis.

5. What is the method of standard additions and when is it necessary?

The method of standard additions is a calibration technique where the sample is spiked with known amounts of the analyte (Lanthanum). This method is particularly useful for complex matrices where it is difficult to prepare matrix-matched standards. It helps to compensate for matrix effects by creating the calibration curve within the sample's own matrix.[\[5\]](#)

Data Presentation: Impact of Matrix Components on Lanthanum-138 Signal

The following table provides illustrative data on the potential impact of common matrix components on the signal intensity of **Lanthanum-138**. Note: This data is representative and the actual effect will vary depending on the specific instrument and operating conditions.

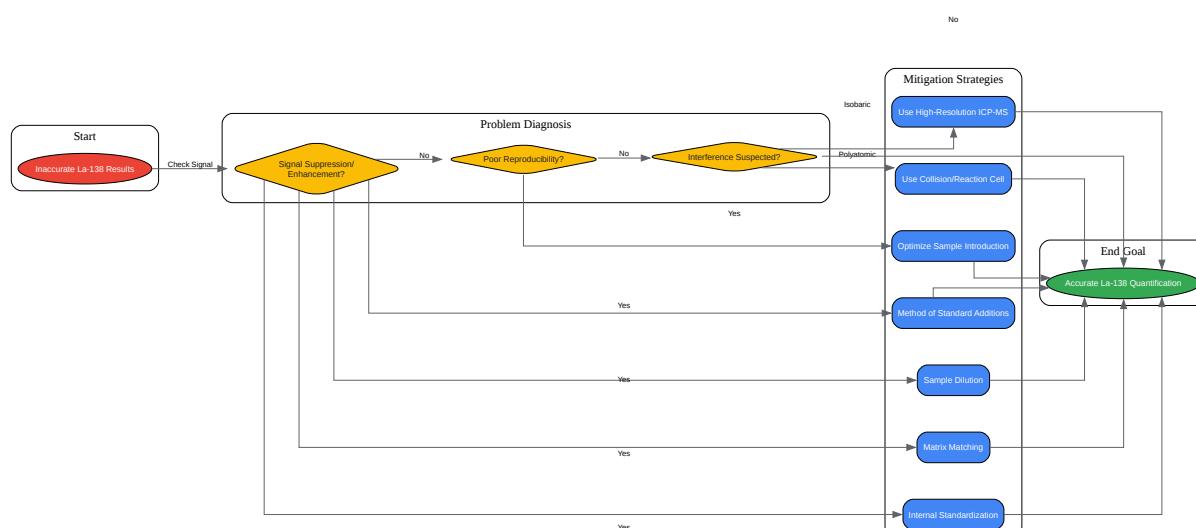
Matrix Component	Concentration	Approximate Signal Suppression of La-138 (%)
Nitric Acid (HNO ₃)	1% (v/v)	5 - 10
	5% (v/v)	15 - 25
	10% (v/v)	30 - 40
Sodium Chloride (NaCl)	0.1% (w/v)	10 - 20
	0.5% (w/v)	30 - 50
	1.0% (w/v)	50 - 70
Human Serum (diluted 1:10)	-	20 - 40

Experimental Protocols

Method of Standard Additions for Lanthanum-138 in a Biological Matrix

This protocol outlines the steps for quantifying **Lanthanum-138** in a digested biological sample using the method of standard additions.

1. Sample Preparation: a. Digest the biological sample (e.g., 0.5 mL of serum) using a suitable acid digestion method (e.g., microwave-assisted digestion with nitric acid and hydrogen peroxide). b. After digestion, dilute the sample to a final volume of 10 mL with ultrapure water. This will be your "Sample Stock Solution".
2. Preparation of Standard Addition Solutions: a. Prepare a series of five 10 mL volumetric flasks. b. To each flask, add 2 mL of the "Sample Stock Solution". c. Prepare a Lanthanum


standard stock solution (e.g., 1000 µg/L). From this, prepare a working standard solution (e.g., 10 µg/L). d. Add increasing volumes of the Lanthanum working standard to the flasks as follows:

- Flask 1: 0 mL (this is the sample blank)
- Flask 2: 0.1 mL
- Flask 3: 0.2 mL
- Flask 4: 0.5 mL
- Flask 5: 1.0 mL e. Add an appropriate internal standard (e.g., Terbium) to each flask to achieve the same final concentration. f. Bring each flask to a final volume of 10 mL with ultrapure water.

3. ICP-MS Analysis: a. Aspirate the prepared solutions into the ICP-MS. b. Measure the signal intensity for **Lanthanum-138** and the internal standard in each solution.

4. Data Analysis: a. For each solution, calculate the ratio of the **Lanthanum-138** signal to the internal standard signal. b. Plot the signal ratio (y-axis) against the concentration of the added Lanthanum standard (x-axis). c. Perform a linear regression on the data points. d. The absolute value of the x-intercept of the regression line will be the concentration of **Lanthanum-138** in the diluted sample. e. Account for the initial dilution of the sample to determine the concentration of **Lanthanum-138** in the original biological sample.

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for matrix effects in La-138 analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drawellanalytical.com [drawellanalytical.com]
- 2. blog.txscientific.com [blog.txscientific.com]
- 3. Enhanced ICP-MS detection of 24 elemental impurities in complex, high matrix mineral, medicinal lanthanum carbonates according to ICH Q2 (R2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive assessment of matrix effects in metallomics: Evaluating 27 metals in serum, heparine-plasma-, EDTA-plasma and citrate-plasma by ICP-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.whitman.edu [people.whitman.edu]
- To cite this document: BenchChem. [Technical Support Center: Matrix Effects in ICP-MS Analysis of Lanthanum-138]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101452#matrix-effects-in-icp-ms-analysis-of-lanthanum-138>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com